molecular formula C14H13NO2 B1667585 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol CAS No. 3117-67-7

2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol

Cat. No. B1667585
CAS RN: 3117-67-7
M. Wt: 227.26 g/mol
InChI Key: CXQBWMKQSJPURB-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AR07 is an anti-inflammatory imine resveratrol analogue which is more effective than resveratrol on DPPH scavenger. AR07 modulates the edema formation, as well as the inflammatory infiltration and cytokine levels.

Scientific Research Applications

Structural and Molecular Characteristics

  • The compound exhibits characteristics of a zwitterion in solid state, with significant intramolecular hydrogen bonding observed in its structure (Salehzadeh, Mahdavian, & Khalaj, 2011).
  • Molecular structures of similar compounds synthesized via Schiff bases reduction route indicate complex intermolecular hydrogen bonding patterns, contributing to the stability of these compounds (Ajibade & Andrew, 2021).

Synthesis and Characterization

  • Novel salicylidene phosphonate derivatives related to this compound have been synthesized and characterized, showing intramolecular phenol-imine hydrogen bonds, which are significant for understanding their redox behaviors (Dolaz, McKee, Köse, Gölcü, & Tümer, 2010).

Biological Activities

  • Schiff bases derived from similar structures have been found to possess potent antioxidant activity, highlighting their potential in various biological applications (Aslam et al., 2013).
  • Certain derivatives have demonstrated promising antibacterial and antioxidant activities, indicating their potential use in medical and biochemical research (Oloyede-Akinsulere, Babajide, & Salihu, 2018).

Molecular Docking and Anticancer Potential

  • In-depth studies including molecular docking reveal the potential of certain derivatives as anticancer agents, emphasizing the relevance of these compounds in cancer research (Rafique et al., 2022).

Synthesis and Antimicrobial Properties

  • Schiff base compounds similar to 2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol have been synthesized and show potent antimicrobial properties, demonstrating their potential in the development of new antibacterial agents (Kakanejadifard et al., 2013).

Gastroprokinetic Activity

  • Related compounds have been synthesized and evaluated for gastroprokinetic activity, which is crucial for understanding their potential therapeutic applications (Kalo et al., 1995).

Anticancer Activities

  • A study on the anticancer activities of phenolic amides related to this compound demonstrates its potential application in cancer treatment research (Zhu et al., 2017).

properties

CAS RN

3117-67-7

Product Name

2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C14H13NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-10,16H,1H3

InChI Key

CXQBWMKQSJPURB-XNTDXEJSSA-N

SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2O

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=CC=C2O

Appearance

Solid powder

Other CAS RN

3117-67-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC-1535;  NSC 1535;  NSC1535;  AR-07;  AR 07;  AR07

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol
Reactant of Route 3
Reactant of Route 3
2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol
Reactant of Route 4
Reactant of Route 4
2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol
Reactant of Route 5
Reactant of Route 5
2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol
Reactant of Route 6
Reactant of Route 6
2-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.